molecular formula C9H14FNO3 B2361191 1-Boc-3-fluoroazetidine-3-carbaldehyde CAS No. 1374658-52-2

1-Boc-3-fluoroazetidine-3-carbaldehyde

Cat. No.: B2361191
CAS No.: 1374658-52-2
M. Wt: 203.213
InChI Key: ISYAISBXCKGQPD-UHFFFAOYSA-N
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Description

1-Boc-3-fluoroazetidine-3-carbaldehyde is a fluorinated heterocyclic compound . It has a molecular formula of C9H14FNO3 .


Synthesis Analysis

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, has been described in the literature . The process involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, yielding 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group. Changing the N-protecting group to a Boc-group allows further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H14FNO3 . The average mass is 203.211 Da and the monoisotopic mass is 203.095779 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, have been described in the literature . The process involves bromofluorination, reduction of the imino bond, ring closure, removal of the 4-methoxybenzyl group, and oxidation .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

1-Boc-3-fluoroazetidine-3-carbaldehyde is a key component in the synthesis of fluorinated amino acids like 3-fluoroazetidine-3-carboxylic acid. This compound serves as a versatile building block in medicinal chemistry, particularly in the creation of novel cyclic fluorinated beta-amino acids. Its synthesis involves bromofluorination, imino bond reduction, ring closure, and the removal of protective groups, demonstrating its utility in complex organic syntheses (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Development of Chemical Probes

In the field of chemical probes, derivatives of this compound have been employed in the design of selective probes for biological applications. An example is the development of the fluorescence probe DBTC, which has unique properties like intramolecular charge transfer and aggregation-induced emission enhancement. This probe is highly selective and sensitive towards homocysteine, making it useful for studying its effects in biological systems (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Properties

IUPAC Name

tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYAISBXCKGQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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